c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2 can be classified as:
The synthesis of c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2 involves several advanced techniques:
These methods ensure high purity and yield of the desired peptide, which is crucial for subsequent biological evaluations.
The molecular structure of c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2 features:
Key structural data include:
The primary chemical reactions involving c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2 include:
The mechanism of action for c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2 involves:
Data from clinical studies indicate that this compound can significantly improve glycemic control in diabetic models.
Key properties include:
Relevant analyses often involve high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight determination.
c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2 has several promising applications:
Glucagon-like peptide-1 (GLP-1) is a 30/31-amino acid incretin hormone produced through tissue-specific post-translational processing of the proglucagon gene in intestinal enteroendocrine L-cells and specific neurons in the brainstem. Its primary bioactive forms, GLP-1(7-36) amide and GLP-1(7-37), exhibit a secondary structure characterized by two α-helices (residues 13–20 and 24–35) connected by a linker region [4]. The hormone exerts glucose-dependent insulin secretion by binding to pancreatic β-cell GLP-1 receptors (GLP-1R), a class B G-protein-coupled receptor. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate production and subsequent protein kinase A signaling, which enhances insulin exocytosis and gene transcription [1] [4]. Beyond insulinotropic effects, GLP-1 suppresses glucagon secretion, promotes β-cell proliferation and neogenesis, inhibits apoptosis, delays gastric emptying, and induces satiety through central nervous system receptors [1] [3] [4].
Despite its therapeutic potential, native GLP-1 has an extremely short plasma half-life (∼2 minutes) due to rapid degradation by dipeptidyl peptidase-4 (DPP-4), which cleaves the Ala⁸-Glu⁹ bond. Additional degradation occurs via neutral endopeptidase 24.11 and renal clearance, resulting in <25% of secreted GLP-1 reaching systemic circulation intact [3] [4]. This limitation spurred development of degradation-resistant GLP-1 receptor agonists (GLP-1RAs) for type 2 diabetes and obesity. Strategies include:
These modifications collectively address pharmacokinetic limitations while preserving or enhancing pharmacological activity.
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8